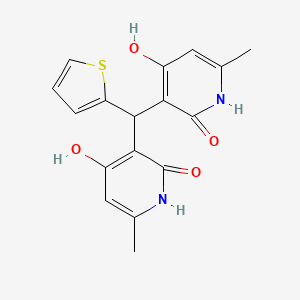

3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)" is a versatile building block with synthetic applications. It can be synthesized through various routes, such as 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . This compound can function as a precursor for the construction of unsymmetrically 3,4-disubstituted thiophenes and 3,4-didehydrothiophene . Additionally, it can be used for the generation of highly strained cyclic cumulene 3,4-didehydrothiophene .

Synthesis Analysis

The compound can be synthesized through various methods, including 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reaction . These methods allow for the preparation of various thiophenes and dimer/tetramer derivatives .

Molecular Structure Analysis

The molecular structure of the compound allows for the construction of unsymmetrically 3,4-disubstituted thiophenes and highly strained cyclic cumulene 3,4-didehydrothiophene . These structural features contribute to its versatility as a building block in synthetic applications.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including stepwise regiospecific mono-ipso-substitution, palladium-catalyzed cross-coupling reactions, self-coupling reactions, and conversion of C-Si bond to C-Sn bond via boroxine, leading to the formation of unsymmetrically 3,4-disubstituted thiophenes and other derivatives .

Physical and Chemical Properties Analysis

The compound exhibits properties that make it suitable for use in optoelectronic device applications, as it can yield materials with blue emission characteristics and tailored properties through cyclic voltammetry and potential cycling .

Relevant Case Studies

The compound has been used as a precursor for the preparation of new conducting polymers, which are useful materials for electronics . Additionally, it has been electrochemically copolymerized with 3,4-ethylenedioxythiophene, resulting in a conductive copolymer characterized by various analytical techniques .

Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene

Synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and bis-, ter- and pentathiophenes with alternating 3,4-bis[(methoxycarbonyl)methyl]-substituted rings

Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes

Synthesis and characterization of conducting copolymer of (N1,N3-bis(thiophene-3-ylmethylene)benzene-1,3-diamine-co-3,4-ethylenedioxythiophene)

Scientific Research Applications

Conducting Polymers

Researchers have synthesized and characterized conducting copolymers of thiophene derivatives, demonstrating their potential in electronic applications. Electrochemical copolymerizations involving thiophene derivatives with 3,4-ethylenedioxythiophene (EDOT) have been explored, showing that these copolymers exhibit promising conductivity measurements. Such studies highlight the adaptability of thiophene-based polymers for use in electronic devices and their significant electrochromic properties (Turac, Sahmetlioglu, & Toppare, 2014).

Electrochromic Materials

The development of electrochromic materials using thiophene derivatives has been a significant focus, with studies revealing the synthesis and electropolymerization of 3,5-dithienylpyridines. These materials exhibit stable electrochromic properties, suggesting their utility in applications requiring color-changing features, such as smart windows and display technologies (Krompiec et al., 2008).

Organic Electronics

The research on thiophene/phenylene co-oligomers, such as those incorporating trifluoromethylphenyl groups, has shown that these materials can function as n-type semiconductors in field-effect transistor (FET) devices. This finding points to the broader applicability of thiophene-based compounds in the fabrication of organic electronic components, including organic light-emitting diodes (OLEDs) and solar cells (Hotta et al., 2009).

Light-Emitting Diodes (LEDs)

A novel series of thiophene-based conjugated polymers has been synthesized for application in polymer light-emitting diodes (PLEDs). These polymers, featuring various substituents on the phenylene and thiophene rings, exhibit tunable electronic spectra and high photoluminescence efficiencies. Such materials are pivotal for the development of efficient and color-tunable light-emitting devices (Pei et al., 2000).

properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-8-6-10(20)13(16(22)18-8)15(12-4-3-5-24-12)14-11(21)7-9(2)19-17(14)23/h3-7,15H,1-2H3,(H2,18,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXSRIUDYPQCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC=CS2)C3=C(C=C(NC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)